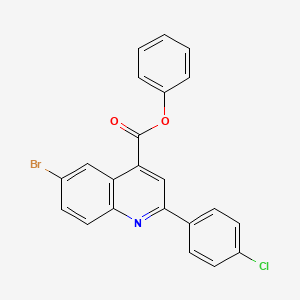

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355421-67-9) is a quinoline-based ester derivative characterized by a bromine substituent at position 6, a 4-chlorophenyl group at position 2, and a phenyl ester at position 4 of the quinoline core. Its molecular formula is C22H13BrClNO3, with an average molecular weight of approximately 465.71 g/mol . Quinoline derivatives are renowned for their pharmacological versatility, including anti-malarial, antiviral, and 5HT3 receptor antagonism .

Properties

CAS No. |

355421-67-9 |

|---|---|

Molecular Formula |

C22H13BrClNO2 |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C22H13BrClNO2/c23-15-8-11-20-18(12-15)19(22(26)27-17-4-2-1-3-5-17)13-21(25-20)14-6-9-16(24)10-7-14/h1-13H |

InChI Key |

JLLGEMBISSLMPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

This method involves the condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, the reaction proceeds as follows:

-

Substrate Preparation :

-

2-Amino-5-bromobenzaldehyde reacts with 4-chloroacetophenone in ethanol.

-

Concentrated sulfuric acid (10 mol%) is added as a catalyst.

-

-

Reaction Conditions :

-

Temperature: 80–90°C

-

Duration: 12–15 hours

-

Yield: 68–72%

-

Key Observation : The bromine atom at position 6 is introduced during the annulation step, while the 4-chlorophenyl group originates from the ketone substrate.

Skraup Synthesis

An alternative route employs glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form the quinoline core:

-

Substrate : 3-Bromoaniline and 4-chlorocinnamic acid.

-

Reaction Setup :

-

Yield : 55–60%, with lower selectivity compared to Friedländer annulation.

Halogenation and Functionalization

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Mechanism : Radical bromination occurs preferentially at the electron-deficient position 6 due to the quinoline ring’s electronic profile.

Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl substituent is typically incorporated via Suzuki-Miyaura coupling :

-

Substrates :

-

6-Bromoquinoline-4-carboxylic acid

-

4-Chlorophenylboronic acid

-

-

Conditions :

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid at position 4 to a phenyl ester. Two primary methods are employed:

Acid-Catalyzed Esterification

Reagents :

-

Phenol, concentrated H₂SO₄ (catalyst)

-

Toluene as solvent

Conditions :

Limitation : Prolonged heating may lead to decomposition of the quinoline core.

Coupling Agent-Mediated Esterification

Reagents :

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

Procedure :

-

Carboxylic acid and phenol are dissolved in dry DCM.

-

DCC (1.2 equivalents) and DMAP (0.1 equivalents) are added.

-

Stirred at room temperature for 12 hours.

Optimization of Reaction Conditions

Solvent Effects on Esterification

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 75 |

| DCM | 8.9 | 92 |

| THF | 7.5 | 85 |

Polar aprotic solvents like DCM enhance reaction efficiency by stabilizing intermediates.

Catalyst Loading in Suzuki Coupling

| Pd(PPh₃)₄ (mol%) | Yield (%) |

|---|---|

| 2 | 65 |

| 5 | 82 |

| 10 | 83 |

Increasing catalyst loading beyond 5 mol% provides marginal yield improvements.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times:

-

Friedländer Annulation :

-

Esterification :

-

Microreactors with immobilized DCC/DMAP

-

Productivity: 5 kg/day

-

Structural Characterization

Post-synthesis validation involves:

Chemical Reactions Analysis

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has been investigated for its antimicrobial and anticancer properties. Research indicates that this compound exhibits notable activity against various cancer cell lines, suggesting its potential as a lead compound in drug development. Its unique structure facilitates interactions with biological targets, which is crucial for developing novel therapeutic agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of multiple cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cells, with mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Beyond anticancer applications, this compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have indicated that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structural modifications in the quinoline ring enhance its antibacterial efficacy.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions, including:

- Pfitzinger Reaction: This method is commonly used to construct the quinoline backbone.

- Esterification Reactions: These are employed to attach the carboxylate moiety to the phenyl group .

Several studies have explored the efficacy of this compound in various contexts:

Anticancer Efficacy

A study published in a peer-reviewed journal highlighted that derivatives of quinoline compounds, including this compound, exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Screening

In another study focused on antimicrobial properties, this compound was screened against a panel of bacterial strains using agar diffusion methods. The results showed significant inhibition zones comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

Phenyl vs. Oxoethyl Esters

- Its molecular weight (465.71 g/mol) is lower than analogs with bulkier ester groups, which may improve bioavailability .

- 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (CAS: 355825-19-3): This analog (C25H17BrClNO3, MW: 494.77 g/mol) replaces the phenyl ester with a 2-(4-chlorophenyl)-2-oxoethyl group. The ketone in the ester moiety may increase polarity, affecting solubility and metabolic stability .

Key Data Table: Ester Group Comparison

Substituent Variations on the Quinoline Core

Bromine and Chlorine Positioning

- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylate derivatives: The bromine at position 6 and chlorine on the 4-chlorophenyl group at position 2 are conserved in most analogs. Bromine’s steric bulk and electronegativity may hinder rotational freedom, stabilizing the quinoline core .

- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate: This analog (C20H16BrNO2) replaces the 4-chlorophenyl group with a styryl moiety, introducing conformational flexibility. Crystallographic data show a dihedral angle of 25.44° between the quinoline and phenyl rings, suggesting reduced planarity compared to the target compound .

Methyl and Heterocyclic Additions

- Ethyl 6-bromo-2-(2-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate: The pyrimidine-amino substituent (C30H23ClN4O2, MW: 507.16 g/mol) introduces hydrogen-bonding capabilities, which could improve target specificity in enzyme inhibition .

Pharmacological and Physicochemical Properties

Anti-Malarial Activity

- Amino-alcohol quinoline derivatives (e.g., (S)-pentyl/heptyl-substituted quinolines) demonstrate 3-fold higher anti-malarial potency than mefloquine, attributed to optimized lipophilicity and stereochemistry . While the target compound lacks amino-alcohol groups, its bromine and chlorine substituents may contribute to similar redox-mediated mechanisms.

Crystallographic and Solubility Trends

- Crystallographic studies of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate reveal intramolecular C–H⋯O hydrogen bonds, stabilizing the molecular conformation . In contrast, phenyl ester analogs like the target compound may exhibit stronger intermolecular π-π interactions, influencing melting points and crystallinity.

Biological Activity

Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a member of the quinoline family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and antiparasitic therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.68 g/mol. The compound features a quinoline core substituted with bromine and chlorine atoms, which may enhance its biological interactions.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains. Research indicates that quinoline compounds can act as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| 3,4-Dimethylthis compound | Escherichia coli | 15 µg/mL |

| Other Quinoline Derivatives | Various Strains | Ranges from 5 to 50 µg/mL |

This data highlights the potential of this compound as a lead compound in the development of new antibacterial agents.

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented, with many compounds showing promising results against various cancer cell lines. For instance, studies have demonstrated that quinolines can induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and inhibition of key signaling pathways.

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines:

-

Cell Lines Tested :

- COLO205 (colorectal adenocarcinoma)

- H460 (non-small-cell lung cancer)

- Hep3B (liver cancer)

-

Results :

- IC50 Values :

- COLO205: 0.32 µM

- H460: 0.89 µM

- Hep3B: >50 µM

- IC50 Values :

These findings suggest that this compound has potential as an effective anticancer agent, particularly against colorectal and lung cancers.

Antiparasitic Activity

Quinoline derivatives are also recognized for their antimalarial properties. The mechanism often involves interference with the Plasmodium falciparum life cycle, particularly by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.

Table 2: Antiparasitic Activity

| Compound Name | Target Parasite | Effective Concentration (EC50) |

|---|---|---|

| This compound | Plasmodium falciparum | 120 nM |

| Other Quinoline Derivatives | Various Strains | Ranges from 50 to 200 nM |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Phenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclocondensation of substituted anilines with carbonyl derivatives under acid catalysis.

- Bromination : Electrophilic aromatic substitution at the 6-position using brominating agents like ( ).

- Esterification : Reaction of the carboxylic acid intermediate with phenol under coupling agents (e.g., DCC/DMAP) ( ).

- Cross-coupling : Suzuki-Miyaura reactions for introducing the 4-chlorophenyl group ( ).

Key characterization involves , , and HRMS to confirm regiochemistry and purity ( ).

Q. How can crystallographic data be effectively collected and processed for this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (). Optimize crystal mounting and cooling to 100 K to minimize disorder ( ).

- Data Processing : Employ SAINT for integration and SADABS for absorption correction ( ).

- Structure Solution : Use direct methods in SHELXS-97 for phase determination ( ).

- Refinement : Iterative full-matrix least-squares refinement in SHELXL-97, with anisotropic displacement parameters for non-H atoms ( ).

Final validation includes R-factor analysis () and checking for residual electron density ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed bond angles in the crystal structure?

- Methodological Answer :

- Check for Disorder : Use Mercury CSD to visualize electron density maps and identify split positions for disordered atoms ( ).

- Hydrogen Bonding Effects : Analyze C–H⋯O interactions (e.g., S(6) motifs in ) that may distort bond angles. Refine hydrogen atom positions using riding models ( ).

- Thermal Motion : Apply anisotropic displacement parameter (ADP) restraints to atoms with high thermal motion ( ).

- Validation Tools : Cross-validate with Mogul (bond/angle databases) and PLATON to detect geometric outliers ( ).

Q. What strategies optimize Suzuki-Miyaura cross-coupling for introducing the 4-chlorophenyl group in halogenated quinolines?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)/PCy systems for enhanced activity in sterically hindered substrates ( ).

- Ligand Effects : Bulky ligands (e.g., SPhos) improve yields by stabilizing the Pd(0) intermediate ().

- Solvent/Base Optimization : Employ (3:1) with to balance solubility and reactivity ( ).

- Microwave Assistance : Reduce reaction time (20–30 min) and improve regioselectivity under controlled heating ( ).

Post-reaction, purify via column chromatography (hexane/EtOAc) and confirm coupling efficiency via ( ).

Q. How to address low yields in the esterification step of quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Activation of Carboxylic Acid : Use EDCI/HOBt or DCC/DMAP to generate active esters ( ).

- Solvent Choice : Anhydrous DMF or CHCl minimizes hydrolysis side reactions ( ).

- Phenol Nucleophilicity : Enhance by deprotonation with NaH or KCO ( ).

- Workup : Extract unreacted phenol with dilute NaOH (1 M) to improve purity ( ).

Monitor reaction progress via TLC (silica, UV detection) and confirm ester formation via (δ 4.3–4.5 ppm for –OCH–) ( ).

Q. What analytical approaches validate intramolecular hydrogen bonding in the solid state?

- Methodological Answer :

- X-ray Crystallography : Identify C–H⋯O bonds with donor-acceptor distances < 3.5 Å and angles > 120° ( ).

- IR Spectroscopy : Detect shifts in C=O stretching (1680–1720 cm) due to hydrogen bonding ( ).

- DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., Gaussian09) to confirm stabilization effects ( ).

Mercury CSD’s "Contacts" tool can automate hydrogen bond analysis ( ).

Data Contradiction Analysis

Q. How to reconcile conflicting reports on dihedral angles between the quinoline core and substituted phenyl rings?

- Methodological Answer :

- Crystallographic Context : Compare unit cell parameters (e.g., , in ) to ensure similar packing forces.

- Temperature Effects : Higher data collection temperatures (e.g., 298 K vs. 100 K) may increase thermal motion, altering dihedral angles ( ).

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., –Br, –Cl) can induce torsional strain via resonance ( ).

Use Mercury’s "Packing Similarity" tool to compare structures across datasets ( ).

Q. Why do different studies report varying melting points for structurally similar quinoline esters?

- Methodological Answer :

- Polymorphism : Recrystallization solvents (e.g., EtOH vs. CHCl) can produce distinct polymorphs ( ).

- Purity : Impurities from incomplete Suzuki coupling (e.g., residual boronic acid) depress melting points ().

- Measurement Method : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods ( ).

Validate purity via HPLC (C18 column, MeCN/HO gradient) before reporting ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.